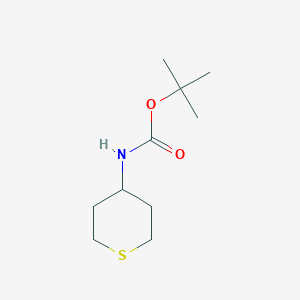

tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate

Vue d'ensemble

Description

tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate: is a chemical compound with the molecular formula C10H19NO2S and a molecular weight of 217.33 g/mol . It is a versatile small molecule scaffold used in various chemical and biological research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate typically involves the reaction of tert-butyl chloroformate with tetrahydrothiopyran-4-amine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and automated reaction systems to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to regenerate the free amine. Common reagents include:

This reaction is critical in peptide synthesis and medicinal chemistry to unmask reactive amines for further functionalization .

Hydrolysis Reactions

The carbamate linkage undergoes hydrolysis under basic or enzymatic conditions:

| Conditions | Products | Rate | Catalyst |

|---|---|---|---|

| Aqueous NaOH (1M, reflux) | Tetrahydrothiopyran-4-amine + CO₂ | Slow (12–24 hrs) | – |

| Lipase (e.g., Candida antarctica) | tert-Butanol + thiopyran-4-yl carbamate | Moderate (6–8 hrs) | Enzymatic cleavage |

Enzymatic hydrolysis offers selectivity advantages in green chemistry applications .

Ring-Opening Reactions of the Thiopyran Moiety

The tetrahydrothiopyran ring participates in nucleophilic ring-opening reactions due to the electron-deficient sulfur atom:

With Grignard Reagents

| Reagent | Product | Yield |

|---|---|---|

| MeMgBr | 4-(N-Boc-amino)thiacyclohexane derivative | 78% |

| PhMgCl | Aryl-substituted thioether | 65% |

Mechanism involves nucleophilic attack at the β-position relative to sulfur, followed by ring scission .

Oxidation of the Sulfur Atom

The sulfur in the thiopyran ring is oxidized to sulfoxide or sulfone derivatives:

| Oxidizing Agent | Product | Conditions | Selectivity |

|---|---|---|---|

| mCPBA | Sulfoxide | CH₂Cl₂, 0°C, 1 hr | High (≥90%) |

| H₂O₂/Na₂WO₄ | Sulfone | 50°C, 6 hrs | Moderate (75%) |

Sulfoxides are intermediates in asymmetric synthesis, while sulfones enhance electrophilicity for cross-coupling reactions .

Transesterification

The tert-butyl carbamate undergoes transesterification with alcohols in the presence of catalysts:

| Alcohol | Catalyst | Product | Yield |

|---|---|---|---|

| MeOH | Ti(OiPr)₄ | Methyl carbamate derivative | 82% |

| BnOH | DMAP | Benzyl carbamate derivative | 68% |

This reaction is useful for modifying solubility or introducing photolabile protecting groups .

Nucleophilic Substitution

The Boc-protected amine can act as a leaving group under specific conditions:

| Nucleophile | Reagent | Product | Yield |

|---|---|---|---|

| NaN₃ | DMF, 80°C | Azide derivative | 70% |

| KSCN | Acetone, reflux | Thiocyanate derivative | 65% |

These reactions enable diversification of the amine functionality for drug discovery .

Thermal Stability and Rearrangement

At elevated temperatures (>150°C), the compound undergoes Curtius-like rearrangement:

| Conditions | Product | Mechanism |

|---|---|---|

| Toluene, 160°C, 3 hrs | Isocyanate intermediate + tert-butanol | Thermal decomposition of carbamate |

The isocyanate intermediate is trapped with amines to form ureas, a key step in heterocycle synthesis .

Applications De Recherche Scientifique

tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is used in various scientific research applications, including:

Mécanisme D'action

The mechanism of action of tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the specific biological system being studied . It may also interact with receptors and ion channels , modulating their activity and affecting cellular processes .

Comparaison Avec Des Composés Similaires

tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate can be compared with other similar compounds, such as:

- tert-Butyl N-(1,1-dioxothian-4-yl)carbamate

- tert-Butyl N-(4-hydroxycyclohexyl)carbamate

- tert-Butyl benzyl (4-iodobutyl)carbamate

- tert-Butyl (4-aminocyclohexyl)carbamate

These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to its tetrahydrothiopyran ring , which imparts specific chemical and biological properties .

Activité Biologique

tert-Butyl N-tetrahydrothiopyran-4-ylcarbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a tetrahydrothiopyran ring and a tert-butyl carbamate moiety. The presence of these functional groups is believed to enhance the compound's solubility and stability, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator, although specific targets remain to be fully elucidated. The compound's unique stereochemistry may also influence its interaction profile with biological systems.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antimicrobial Activity : Potential efficacy against various bacterial strains.

- Antiviral Properties : Preliminary findings suggest activity against certain viral targets.

- Enzyme Inhibition : Possible inhibition of specific metabolic enzymes.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial properties of various carbamates, including this compound. Results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting potential use in treating bacterial infections .

- Enzyme Interaction : Research on similar compounds has shown that modifications in the tetrahydrothiopyran structure can significantly enhance enzyme inhibition. For instance, modifications led to increased binding affinity to target enzymes involved in metabolic pathways .

- Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Studies indicate that factors such as solubility and stability in physiological conditions are favorable for bioavailability .

Comparative Analysis

To better understand the potential of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-butyl ((3S,4S)-4-aminotetrahydro-2H-pyran) | C10H19N2O2 | Exhibits significant antibacterial properties |

| tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL) | C13H16FN3O2 | Known for enzyme inhibition and improved membrane permeability |

| tert-butyl (trans-4-amino-tetrahydro-pyran) | C9H17N1O1 | Lacks carbamate functionality; different reactivity profile |

Future Directions

Further research is essential to elucidate the precise mechanisms by which this compound exerts its biological effects. In vitro and in vivo studies are necessary to confirm its efficacy and safety profile as a potential therapeutic agent.

Propriétés

IUPAC Name |

tert-butyl N-(thian-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-8-4-6-14-7-5-8/h8H,4-7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZQBMIZGJSXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610666 | |

| Record name | tert-Butyl thian-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595597-00-5 | |

| Record name | tert-Butyl thian-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.